![molecular formula C25H22N2O2S B2695763 (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327193-80-5](/img/structure/B2695763.png)
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a dimethylphenyl group and a methylsulfanylphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Substitution Reactions:
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenated precursors and nucleophiles such as amines, thiols, or alcohols are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Chromene derivatives have been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its potential as a therapeutic agent.
Medicine
In medicine, the compound is being evaluated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxylic acid
- (2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethylphenyl and methylsulfanylphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other chromene derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylsulfanylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-16-11-12-22(17(2)13-16)27-24(28)21-14-18-7-4-5-10-23(18)29-25(21)26-19-8-6-9-20(15-19)30-3/h4-15H,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCZPPWMWEBDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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